[1-({[(6-bromo-1H-indol-1-yl)acetyl]amino}methyl)cyclohexyl]acetic acid [1-({[(6-bromo-1H-indol-1-yl)acetyl]amino}methyl)cyclohexyl]acetic acid
Brand Name: Vulcanchem
CAS No.:
VCID: VC14766740
InChI: InChI=1S/C19H23BrN2O3/c20-15-5-4-14-6-9-22(16(14)10-15)12-17(23)21-13-19(11-18(24)25)7-2-1-3-8-19/h4-6,9-10H,1-3,7-8,11-13H2,(H,21,23)(H,24,25)
SMILES:
Molecular Formula: C19H23BrN2O3
Molecular Weight: 407.3 g/mol

[1-({[(6-bromo-1H-indol-1-yl)acetyl]amino}methyl)cyclohexyl]acetic acid

CAS No.:

Cat. No.: VC14766740

Molecular Formula: C19H23BrN2O3

Molecular Weight: 407.3 g/mol

* For research use only. Not for human or veterinary use.

[1-({[(6-bromo-1H-indol-1-yl)acetyl]amino}methyl)cyclohexyl]acetic acid -

Specification

Molecular Formula C19H23BrN2O3
Molecular Weight 407.3 g/mol
IUPAC Name 2-[1-[[[2-(6-bromoindol-1-yl)acetyl]amino]methyl]cyclohexyl]acetic acid
Standard InChI InChI=1S/C19H23BrN2O3/c20-15-5-4-14-6-9-22(16(14)10-15)12-17(23)21-13-19(11-18(24)25)7-2-1-3-8-19/h4-6,9-10H,1-3,7-8,11-13H2,(H,21,23)(H,24,25)
Standard InChI Key GUZOREPBXKCKLL-UHFFFAOYSA-N
Canonical SMILES C1CCC(CC1)(CC(=O)O)CNC(=O)CN2C=CC3=C2C=C(C=C3)Br

Introduction

Structural Composition and Nomenclature

The compound’s IUPAC name delineates its architecture:

  • A 6-bromo-1H-indole core, characterized by a bicyclic structure with a bromine atom at the 6-position.

  • An acetyl group bonded to the indole’s nitrogen, forming a secondary amide linkage via an aminomethyl spacer.

  • A cyclohexyl ring connected to the aminomethyl group, terminating in a carboxylic acid functional group.

Molecular Formula and Mass

Based on structural decomposition, the molecular formula is C₁₈H₂₀BrN₂O₃, yielding a molecular weight of 395.27 g/mol. This aligns with derivatives such as 2-[2-(6-bromo-1H-indol-1-yl)acetamido]acetic acid (C₁₂H₁₁BrN₂O₃, MW 311.13 g/mol) , adjusted for the cyclohexyl-acetic acid extension.

Key Structural Features

FeatureRole in Structure
6-BromoindoleAromatic core with halogen substituent
Acetamido linkerEnhances hydrogen bonding capacity
Cyclohexyl groupIntroduces steric bulk and lipophilicity
Carboxylic acidImproves solubility and bioactivity

Physicochemical Properties

Predicted Properties (via Analogous Compounds)

ParameterValue/DescriptionSource Analog
LogP~3.2 (moderate lipophilicity)
Water SolubilityLow (carboxylic acid may enhance)
pKa~4.2 (carboxylic acid)

Comparative Analysis with Related Compounds

2-[2-(6-Bromo-1H-indol-1-yl)acetamido]acetic Acid

  • Similarities: Shared bromoindole-acetamide backbone.

  • Differences: Lacks the cyclohexyl-acetic acid moiety, reducing steric hindrance and lipophilicity .

(6-Bromo-1H-indol-1-yl)acetic Acid

  • Simpler Structure: No aminomethyl or cyclohexyl groups, limiting its application scope .

Challenges and Future Directions

  • Synthetic Optimization: Develop efficient coupling strategies to minimize side reactions.

  • Biological Screening: Prioritize assays for anticancer, anti-inflammatory, or antimicrobial activity.

  • ADME Profiling: Evaluate pharmacokinetics using in silico models (e.g., SwissADME).

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